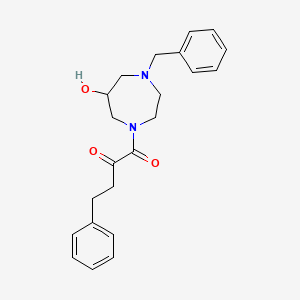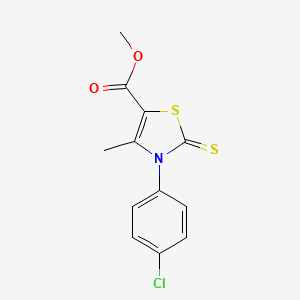![molecular formula C25H28N4O B5669122 2-methyl-4-phenyl-9-(quinoxalin-6-ylcarbonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5669122.png)
2-methyl-4-phenyl-9-(quinoxalin-6-ylcarbonyl)-2,9-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives involves multi-step pathways starting from basic heterocyclic compounds or through reactions such as the double Michael addition. The synthesis methods vary, including spirocyclization of pyridine substrates and intramolecular reactions to form the spirocyclic structure. Key steps often involve reactions with barbituric acid or its derivatives under specific conditions to achieve the desired spiro framework (Islam et al., 2017), (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including the compound , is characterized by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. These analyses reveal the compound's unique spirocyclic structure, consisting of a diazaspiro framework fused with other heterocyclic motifs. Structural elucidation confirms the presence of characteristic functional groups and the spiro arrangement (Guillon et al., 2020).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael addition, spirocyclization, and reactions with electrophiles leading to diverse modifications of the spiro framework. These reactions are pivotal in synthesizing novel compounds with potential biological activities. The reactivity is influenced by the presence of functional groups and the spirocyclic structure, enabling the introduction of different substituents (Cordes et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined through experimental studies. The diazaspiro[5.5]undecane derivatives' crystalline structure and stability are often investigated using X-ray diffraction, highlighting the compounds' solid-state characteristics. These properties are crucial for understanding the compound's behavior in different environments and its potential applicability in various fields (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of "2-methyl-4-phenyl-9-(quinoxalin-6-ylcarbonyl)-2,9-diazaspiro[5.5]undecane" and related compounds include reactivity towards various chemical agents, stability under different conditions, and potential for chemical modifications. The compound's reactivity is essential for its utility in chemical synthesis and potential pharmaceutical applications. Investigations into these properties are fundamental for developing new compounds with enhanced activities and functionalities (Aggarwal, Vij, & Khurana, 2014).
Eigenschaften
IUPAC Name |
(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c1-28-17-21(19-5-3-2-4-6-19)16-25(18-28)9-13-29(14-10-25)24(30)20-7-8-22-23(15-20)27-12-11-26-22/h2-8,11-12,15,21H,9-10,13-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXYOGYSEOQXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1)CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5669042.png)

![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5669048.png)
![(1S*,5R*)-6-methyl-3-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669060.png)
![ethyl 2-(acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5669083.png)
![ethyl 5-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5669090.png)
![4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid](/img/structure/B5669098.png)
![N-ethyl-6-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B5669106.png)
![1-{[1-tert-butyl-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5669114.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B5669131.png)

![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5669144.png)
![1-benzyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5669151.png)
